![molecular formula C13H14ClN3OS B2780872 N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)pentanamide CAS No. 345613-89-0](/img/structure/B2780872.png)
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)pentanamide
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Description
N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)pentanamide, commonly known as CP-47,497, is a synthetic cannabinoid compound that has been widely studied for its potential therapeutic applications. This compound was first synthesized in the 1990s and has since been the subject of extensive research due to its unique chemical properties and potential medical benefits. In
Scientific Research Applications
Herbicidal Activity
A study on S(-)-2-(4-chlorophenyl)-N-(5,7-disubstituted-2H-[1,2,4]-thiadiazolo[2,3-a]pyrimidin-2-ylidene)-3-methylbutanamide derivatives highlighted their moderate inhibitory activities against monocotyledon and dicotyledon plants. The introduction of a chiral active unit showed improved herbicidal activities, presenting a novel class of thiadiazolopyrimidine derivatives with potential for further optimization in agricultural applications (Duan, Zhao, & Zhang, 2010).
Antiviral Activity
Another research synthesized 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, starting from 4-chlorobenzoic acid. These compounds, particularly 7b and 7i, exhibited significant anti-tobacco mosaic virus activity, highlighting their potential in antiviral research (Chen et al., 2010).
Antimicrobial Agents
The synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showed moderate activity against various bacterial and fungal strains. This study provided insights into developing new antimicrobial agents using thiadiazole derivatives (Sah, Bidawat, Seth, & Gharu, 2014).
Anticonvulsant and Muscle Relaxant Activities
Research on 2-(2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)yl)acetyl)hydrazine carbothioamide and its derivatives revealed promising anticonvulsant and muscle relaxant activities. Compounds 5d and 5e showed significant efficacy in models of epilepsy, suggesting their potential in neurological disorder treatments (Sharma, Verma, Sharma, & Prajapati, 2013).
Corrosion Inhibition
A study on the corrosion inhibition of mild steel by new 2,5-disubstituted 1,3,4-thiadiazoles in acidic media provided insights into their protective capabilities. The research highlighted possible correlations between inhibition efficiencies and quantum chemical parameters, contributing to the development of more effective corrosion inhibitors (Bentiss et al., 2007).
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-2-3-8-11(18)15-13-17-16-12(19-13)9-6-4-5-7-10(9)14/h4-7H,2-3,8H2,1H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDQXJXLJZNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]pentanamide |
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